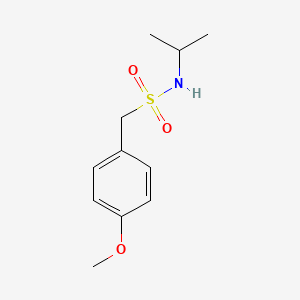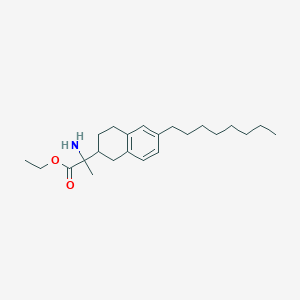
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with an ethyl ester group, an amino group, and a tetrahydronaphthalene moiety, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反应分析
Types of Reactions
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or esters.
科学研究应用
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the complex naphthalene moiety.
Methyl butyrate: Another ester with a different alkyl group and simpler structure.
Uniqueness
Ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or drugs .
属性
分子式 |
C23H37NO2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C23H37NO2/c1-4-6-7-8-9-10-11-18-12-13-20-17-21(15-14-19(20)16-18)23(3,24)22(25)26-5-2/h12-13,16,21H,4-11,14-15,17,24H2,1-3H3 |
InChI 键 |
GGIPPBIJUQBAKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=C(CC(CC2)C(C)(C(=O)OCC)N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


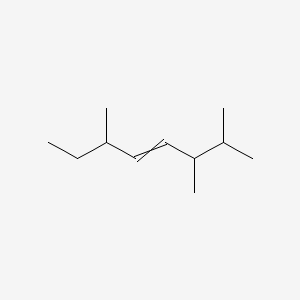

![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
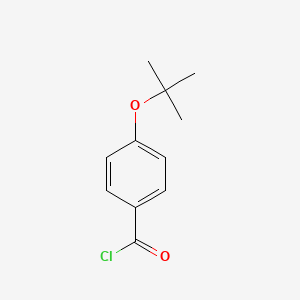
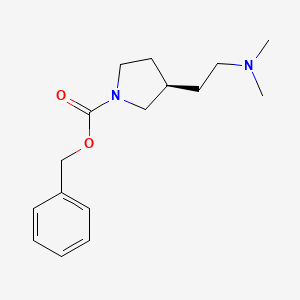
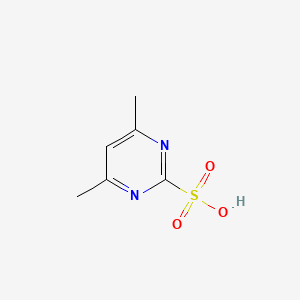

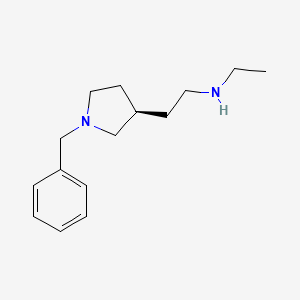
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
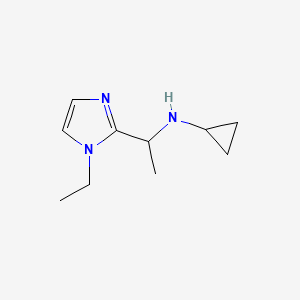
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
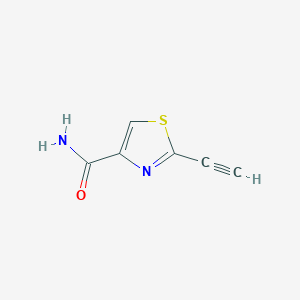
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
